(2-chloro-4-nitrophenyl)methanol

Overview

Description

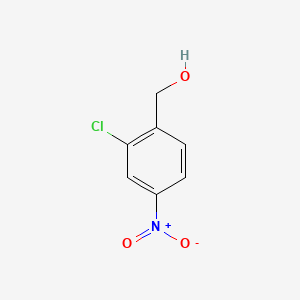

(2-chloro-4-nitrophenyl)methanol is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-4-nitrophenyl)methanol can be achieved through several methods. One common method involves the reduction of 2-Chloro-4-nitrobenzaldehyde. This reduction can be carried out using sodium borohydride in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the reduction of 2-Chloro-4-nitrobenzaldehyde using hydrogen gas in the presence of a palladium catalyst can be employed. This method allows for the efficient production of the alcohol on a larger scale.

Chemical Reactions Analysis

Types of Reactions: (2-chloro-4-nitrophenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The alcohol can be oxidized to 2-Chloro-4-nitrobenzaldehyde using oxidizing agents such as pyridinium chlorochromate in dichloromethane.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: 2-Chloro-4-nitrobenzaldehyde.

Reduction: 2-Chloro-4-aminobenzyl alcohol.

Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

Pharmaceutical Development

Overview : (2-Chloro-4-nitrophenyl)methanol is utilized as an intermediate in the synthesis of several pharmaceutical compounds. Its role is particularly significant in developing anti-inflammatory and analgesic medications.

Case Study : Research has demonstrated that this compound can be transformed into bioactive derivatives that exhibit therapeutic effects. For instance, it serves as a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial in pain management and inflammation reduction.

Agricultural Chemicals

Overview : This compound is also used in formulating agrochemicals, including herbicides and pesticides, enhancing crop protection against pests and diseases.

Data Table :

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Weed control | High efficacy against broadleaf weeds |

| Pesticides | Insect control | Effective against various agricultural pests |

Case Study : In agricultural trials, formulations containing this compound showed significant reductions in pest populations, leading to improved crop yields.

Analytical Chemistry

Overview : Researchers employ this compound in analytical methods such as chromatography to separate and identify complex mixtures in environmental samples.

Case Study : A study highlighted the use of this compound in liquid chromatography-mass spectrometry (LC-MS) for detecting pollutants in water samples. The method demonstrated superior sensitivity and selectivity when using methanol as a mobile phase, achieving lower limits of quantification compared to other solvents .

Material Science

Overview : In material science, this compound contributes to the production of specialty polymers and coatings that exhibit enhanced durability and chemical resistance.

Data Table :

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Specialty Polymers | Chemical resistance | Coatings for industrial use |

| Coatings | Durability | Protective coatings for metals |

Biochemical Research

Overview : The compound is utilized in studies related to enzyme inhibition and receptor binding, aiding in understanding biochemical pathways and drug interactions.

Case Study : Research involving enzyme kinetics has shown that this compound acts as an effective substrate for flavin-dependent monooxygenases, influencing various metabolic pathways . This interaction is crucial for elucidating mechanisms of drug metabolism and toxicity.

Mechanism of Action

The mechanism of action of (2-chloro-4-nitrophenyl)methanol involves its interactions with various molecular targets. For example, in oxidation reactions, the alcohol group is converted to an aldehyde group through the transfer of electrons to the oxidizing agent. In reduction reactions, the nitro group is converted to an amino group through the addition of electrons from the reducing agent .

Comparison with Similar Compounds

4-Chloro-2-nitrobenzyl alcohol: Similar structure but with different positions of the chlorine and nitro groups.

2-Nitrobenzyl alcohol: Lacks the chlorine substituent.

4-Chlorobenzyl alcohol: Lacks the nitro substituent.

Uniqueness: (2-chloro-4-nitrophenyl)methanol is unique due to the presence of both chlorine and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs .

Biological Activity

(2-Chloro-4-nitrophenyl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties, cytotoxic effects, and metabolic degradation pathways. This article compiles various research findings to provide an in-depth understanding of its biological activity.

- Molecular Formula : CHClNO

- Molecular Weight : 187.6 g/mol

- Purity : ≥98%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating its potential as an antibacterial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The compound acts by inhibiting the penicillin-binding protein (PBP) enzyme, crucial for maintaining bacterial cell wall integrity. This inhibition leads to cell lysis and release of cytoplasmic contents, which can be measured spectrophotometrically through UV absorption at 260 nm .

Hemolytic Activity

In addition to its antibacterial properties, this compound has been evaluated for its hemolytic activity. The compound demonstrated varying degrees of hemolysis across different blood types.

Table 2: Hemolytic Activity Across Blood Types

| Blood Type | Concentration (µg/mL) | % Hemolysis |

|---|---|---|

| A | 1000 | 37-47% |

| B | 1000 | >80% |

| O | 1000 | 8% |

The results indicate that the highest hemolytic activity was observed in type B blood, while type O showed minimal hemolysis. This variation suggests that surface carbohydrates on red blood cells may influence the interaction with the compound .

Cytotoxicity and Genotoxicity

Cytotoxicity studies have shown that this compound exhibits low toxicity levels. In tests involving oral mucosa cells, normal cells were present in amounts greater than 80% across all tested concentrations. However, some nuclear alterations were noted, indicating potential genotoxic effects under certain conditions .

Table 3: Cytotoxic Effects on Oral Mucosa Cells

| Concentration (µg/mL) | Normal Cell Percentage (%) | Nuclear Alterations Observed |

|---|---|---|

| 50 | >80 | Karyolysis |

| 100 | >80 | Karyorrhexis |

Metabolic Pathways and Biodegradation

The degradation of this compound has been studied in various bacterial strains. For instance, Burkholderia sp. RKJ800 can degrade this compound via a hydroquinone pathway, showing promise for bioremediation purposes .

Table 4: Degradation Pathways Identified

| Bacterial Strain | Degradation Pathway |

|---|---|

| Burkholderia sp. RKJ800 | Hydroquinone pathway |

| Arthrobacter nitrophenolicus SJCon | Reductive dehalogenation leading to PNP |

This microbial degradation indicates a potential application in environmental cleanup efforts for contaminated sites.

Q & A

Basic Research Questions

Q. What is an optimized synthetic route for (2-chloro-4-nitrophenyl)methanol with high yield?

Methodological Answer: A high-yield synthesis (95%) involves reducing methyl 2-chloro-4-nitrobenzoate using bis(2-methylpropyl)alumane in anhydrous dichloromethane at -78°C under nitrogen. Key steps include:

-

Reaction Conditions :

Reagent Solvent Temperature Time Yield Methyl 2-chloro-4-nitrobenzoate Dichloromethane -78°C 4 hours 95% -

Procedure : After quenching with water, the mixture is filtered, and the filtrate is evaporated. This method minimizes side reactions due to controlled low-temperature conditions .

Q. Which analytical techniques are most effective for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Compare spectral data with structurally similar compounds. For example, sulfane derivatives (e.g., dodecyl(2-chloro-4-nitrophenyl)sulfane) show distinct aromatic proton signals in the δ 7.5–8.5 ppm range .

- Elemental Analysis : Validate purity via C/H/N ratios (e.g., deviations <0.3% indicate high purity) .

- Melting Point : Cross-reference with literature values using tools like SciFinder .

Q. How can researchers efficiently locate physicochemical data for this compound?

Methodological Answer: Use SciFinder’s Substance Detail function to access:

- Melting points, spectral data (e.g., IR, NMR), and synthesis references.

- Filter results by "Experimental Properties" and "Reaction Context" to prioritize peer-reviewed data .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Multi-Technique Validation : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to cross-verify assignments.

- Computational Aids : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

Q. What computational strategies predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Study interactions with biological targets (e.g., DNA) using software like AutoDock. For example, docking simulations of bis(2-chloro-4-nitrophenyl)piperazine showed binding affinities of -7.5 kcal/mol, suggesting antitumor potential .

- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties of derivatives .

Q. How is this compound utilized in synthesizing heterocyclic scaffolds?

Methodological Answer:

-

Benzoxazole Synthesis : React with hydrazine hydrate to form benzoxazole-hydrazides, which are precursors for antimicrobial agents. Example:

Reagent Solvent Conditions Product Hydrazine hydrate Ethanol Reflux, 18–20 hours 2-(2-Chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide

Q. What mechanistic insights exist for nitro-group reactivity in this compound?

Methodological Answer:

- Reduction Pathways : The nitro group can be selectively reduced to an amine using catalytic hydrogenation (Pd/C, H) or sodium borohydride. Steric and electronic effects from the chloro substituent influence reduction rates .

Q. How to assess ecological risks of this compound degradation products?

Methodological Answer:

- Chromatographic Tracking : Use HPLC/MS to identify intermediates like 2-chloro-4-nitroaniline, a known degradation product of niclosamide analogs. Compare toxicity profiles using ECOSAR .

Q. What challenges arise in crystallographic studies of this compound?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL for high-resolution refinement. For example, SHELX programs are robust for small-molecule crystallography despite challenges like low symmetry or pseudomerohedral twinning .

Q. How to evaluate stability under varying storage conditions?

Methodological Answer:

Properties

IUPAC Name |

(2-chloro-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIXVZHYFBOAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200332 | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52301-88-9 | |

| Record name | 2-Chloro-4-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52301-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052301889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.